1,1-Dichloro-7-(4-fluorophenyl)-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
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Overview
Description
1,1-DICHLORO-7-(4-FLUOROPHENYL)-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DICHLORO-7-(4-FLUOROPHENYL)-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
1,1-DICHLORO-7-(4-FLUOROPHENYL)-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1-DICHLORO-7-(4-FLUOROPHENYL)-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,1-DICHLORO-7-(4-FLUOROPHENYL)-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the application. For instance, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, which exhibit a wide range of pharmacological properties.
Uniqueness
1,1-DICHLORO-7-(4-FLUOROPHENYL)-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential for further research and development.
Properties
Molecular Formula |
C20H13Cl2FOS |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1,1-dichloro-7-(4-fluorophenyl)-1a-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene |
InChI |
InChI=1S/C20H13Cl2FOS/c21-20(22)18-17(12-7-9-13(23)10-8-12)14-4-1-2-5-15(14)24-19(18,20)16-6-3-11-25-16/h1-11,17-18H |
InChI Key |
PALWPSFPQWNCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3C(C3(Cl)Cl)(O2)C4=CC=CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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